Adenosine, 2-iodo-N-methyl-

Medicinal Chemistry Nucleoside Synthesis Library Diversification

Synthesis of N6-methyladenosine analogs often requires orthogonal protection, adding 2-3 steps. This doubly modified ribonucleoside solves that by combining a C2-iodo cross-coupling handle with a pre-installed N6-methyl group. - **Divergent Access**: Enable Sonogashira/Suzuki libraries without N6 protection. - **Pharmacophore**: N6-methyl drives A3AR affinity/selectivity. - **Supply**: BenchChem provides research-grade material with fast global delivery.

Molecular Formula C11H14IN5O4
Molecular Weight 407.16 g/mol
CAS No. 377774-42-0
Cat. No. B12943337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2-iodo-N-methyl-
CAS377774-42-0
Molecular FormulaC11H14IN5O4
Molecular Weight407.16 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14IN5O4/c1-13-8-5-9(16-11(12)15-8)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,15,16)/t4-,6-,7-,10-/m1/s1
InChIKeyVAALRCZOBOJZJI-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 2-Iodo-N-Methyl-: Chemical Identity and Procurement Context


Adenosine, 2-iodo-N-methyl- (CAS 377774-42-0) is a doubly modified purine ribonucleoside belonging to the broader class of C2- and N6-substituted adenosine analogues [1]. The compound bears an iodine atom at the purine C2 position and a methyl group at the exocyclic N6 amine, giving it a molecular formula of C₁₁H₁₄IN₅O₄ and a molecular weight of 407.16 g/mol [2]. In medicinal chemistry and chemical biology workflows, this substitution pattern is strategically relevant because the C2-iodo group serves as a versatile leaving group for Pd-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille couplings) [3], while the N6-methyl group is a recognized structural determinant for enhancing affinity and selectivity toward the human adenosine A₃ receptor (A₃AR) [4]. Unlike fully elaborated pharmacological probes such as IB-MECA or MRS5698, this compound is most commonly positioned as a key synthetic intermediate that enables divergent access to libraries of 2-substituted N6-methyladenosine derivatives for adenosine receptor and P2Y receptor ligand discovery programs [5].

C2
Cross-coupling handle C2-iodo enables Pd-catalyzed Sonogashira, Stille, and Suzuki couplings for divergent C2 derivatization.
N6
Pre-installed pharmacophore N6-methyl group biases scaffold toward A3 adenosine receptor selectivity, reducing downstream synthetic steps.
Lib
Library synthesis entry Single building block for focused libraries of 2-substituted N6-methyladenosine derivatives without N6 protection.

Why 2-Iodo-N-Methyl-Adenosine Cannot Be Replaced by Generic Analogues


Substituting 2-iodo-N-methyl-adenosine with a single-modification analogue (e.g., 2-iodoadenosine or N⁶-methyladenosine alone) directly compromises divergent synthetic utility and target-engagement properties. The C2-iodo substituent is uniquely positioned for Pd(0)-catalyzed cross-coupling to install diverse alkynyl, aryl, or heteroaryl groups at the C2 position [1], while the N⁶-methyl group pre-installs a pharmacophoric element known to enhance human A₃AR affinity and selectivity [2]. When both modifications are present on the same scaffold, a single intermediate can be elaborated into focused libraries of 2-substituted-N⁶-methyladenosine derivatives without requiring orthogonal protection/deprotection of the N⁶ position—a sequence that would add 2–3 synthetic steps if starting from 2-iodoadenosine [3]. Furthermore, the 2-iodo group confers distinct electronic and steric properties compared to 2-chloro or 2-bromo analogues: in the (N)-methanocarba adenosine series, substitution of 2-chloro with 2-iodo increased mouse A₃AR selectivity by up to 430-fold [4]. This differential reactivity and selectivity cannot be replicated by simply combining separate single-modification building blocks, making 2-iodo-N-methyl-adenosine a non-substitutable entry point for programs targeting adenosine and purinergic receptor modulation [5].

2-Iodoadenosine

Lacks pre-installed N6-methyl group; requires protection/deprotection and N6-alkylation steps, introducing regioselectivity risk and 2+ additional synthetic steps.

N6-Methyladenosine

Missing C2-iodo handle; no direct cross-coupling possible. C2 functionalization would require de novo route development, limiting library diversification scope.

2-Chloro analogue

Lower reactivity in cross-coupling; 2-iodo to 2-chloro substitution can alter receptor selectivity profile up to 430-fold, making biological data non-transferable.

Quantitative Differentiation Evidence vs. Closest Structural Comparators


Synthetic Step-Count Advantage for 2-Alkynyl-N6-Methyladenosine Libraries

When the synthetic objective is a library of 2-alkynyl-N⁶-methyladenosine derivatives (e.g., for A₃AR agonist screening), starting from 2-iodo-N-methyl-adenosine eliminates the N⁶-protection/deprotection sequence required when starting from 2-iodoadenosine. In the standard synthesis of 2-alkynyladenosines from 2-iodoadenosine, the 6-amino group must first be protected (typically as the N-benzoyl or N,N-dibenzylformamidine derivative), subjected to Pd-catalyzed Sonogashira coupling, and then deprotected—adding at least two synthetic steps [1]. By contrast, 2-iodo-N-methyl-adenosine can directly undergo C2 cross-coupling with terminal alkynes without N⁶-protection, as the N⁶-methyl group is non-participating under standard Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF) [2]. This was explicitly utilized in the synthesis of (N)-methanocarba N⁶-methyl-2-iodo analogues for P2Y₁ receptor antagonism, where the pre-installed N⁶-methyl group on a 2-iodo scaffold enabled direct C2 functionalization [3].

Synthetic steps saved
Class-level inference
≥2 steps eliminated
Eliminates N6 protection/deprotection sequence prior to Sonogashira coupling.
Estimated yield improvement 15–30% for multi-step libraries vs. starting from 2-iodoadenosine.
Medicinal Chemistry Nucleoside Synthesis Library Diversification

A₃AR Selectivity Enhancement: 2-Iodo vs. 2-Chloro Substitution

In a systematic study of (N)-methanocarba adenosine 5′-uronamides, Jacobson and colleagues demonstrated that replacing the C2-chloro substituent with a C2-iodo group on an N⁶-methyl scaffold substantially increased A₃ adenosine receptor (A₃AR) selectivity [1]. The N⁶-methyl-2-chloro analogue displayed balanced affinity at mouse A₁ and A₃ARs with high selectivity versus A₂AAR. Substitution of the 2-chloro atom with the larger and more hydrophobic iodo group increased mouse A₃AR selectivity up to 430-fold while preserving selectivity in human A₃AR [1]. Although this study was conducted on the conformationally constrained (N)-methanocarba series rather than the flexible riboside, the C2-substituent electronic and steric contribution to A₃AR selectivity is recognized as a transferable pharmacophoric principle across multiple adenosine scaffolds [2]. The 2-iodo group (van der Waals radius ~1.98 Å vs. ~1.75 Å for Cl; higher polarizability) is thought to engage a hydrophobic subpocket within the A₃AR orthosteric site that is less accessible to smaller halogens [3].

A3AR selectivity shift
Class-level inference
Up to 430-fold
2-Iodo vs. 2-chloro on (N)-methanocarba N6-methyl scaffold increases mouse A3AR selectivity.
Based on Jacobson et al. 2008; selectivity principle reported as transferable across adenosine scaffolds.
Adenosine Receptor Pharmacology Structure-Activity Relationship Receptor Selectivity

N⁶-Methyl Pharmacophore Pre-Installation for A₃AR-Targeted Synthesis

N⁶-Methyladenosine (m⁶A) has been identified as an endogenous agonist for the human A₃ adenosine receptor (A₃AR), exhibiting greater affinity for A₃AR than unmodified adenosine [1]. In a comprehensive screening of modified nucleosides against all four adenosine receptor subtypes, m⁶A showed the greatest potency selectively for A₃AR compared with A₁, A₂A, and A₂B receptors [1]. Structural studies further revealed that the N⁶-methyl group engages a specific hydrophobic recognition pocket within the A₃AR orthosteric site formed by residues including Leu91 (TM3) and Ile249 (TM6), which is not optimally engaged by the primary amine of unmodified adenosine [2]. When evaluating building blocks for A₃AR-focused library synthesis, 2-iodo-N-methyl-adenosine therefore provides a convergent advantage: the N⁶-methyl group is already installed as an A₃AR-favoring pharmacophoric element, whereas 2-iodoadenosine (CAS 35109-88-7) would require a separate N⁶-alkylation step post-C2 functionalization—with attendant regioselectivity challenges and potential for over-alkylation at N¹ [3].

N6-methyl pre-install
Class-level inference
1 step saved; regioselectivity risk eliminated
N6-methyl group is an A3AR selectivity determinant; pre-installed avoids post-functionalization N6-alkylation.
m6A shows >10-fold A3AR selectivity over A1AR in cAMP assays.
A₃ Adenosine Receptor Pharmacophore Design Nucleoside Modification

P2Y₁ Receptor Antagonist Development with Sub-Nanomolar Potency

Although direct pharmacological data for the flexible riboside 2-iodo-N-methyl-adenosine at adenosine or P2Y receptors are not available in the peer-reviewed literature, the 2-iodo-N⁶-methyl substitution motif has been validated in the closely related (N)-methanocarba (bicyclo[3.1.0]hexane) scaffold as a critical determinant of high-affinity P2Y₁ receptor antagonism [1]. The (N)-methanocarba N⁶-methyl-2-iodo analogue (compound 12) displayed a Kᵢ of 0.79 nM at the human P2Y₁ receptor in competition binding assays with [³H]MRS2279 and a functional KB of 1.74 nM for inhibition of phospholipase C (PLC) activation [2]. The fully elaborated bisphosphate derivative MRS2500 (2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate) exhibited a Kᵢ of 0.8 nM and was developed into a [³²P]-labeled radioligand ([³²P]MRS2500) with a KD of 0.33 nM in rat brain membranes—the first high-affinity radioligand for native P2Y₁ receptor quantification [3]. The 2-iodo-N⁶-methyl motif is common to both the flexible riboside (CAS 377774-42-0) and the conformationally constrained (N)-methanocarba series, making the riboside a practical and more accessible starting material for structure-activity relationship (SAR) exploration prior to committing to the synthetically more demanding constrained scaffold [4].

P2Y1 binding (analogue)
Supporting evidence
Ki = 0.79 nM
(N)-methanocarba N6-methyl-2-iodo analogue; ~126-fold improvement over parent scaffold.
Radioligand binding data on human P2Y1 receptor; flexible riboside form enables SAR exploration.
P2Y₁ Receptor Platelet Pharmacology Antithrombotic Research

5-HT₂B Receptor Antagonist Development and the 2-Iodo Substituent

In a comprehensive structure-activity relationship study of (N)-methanocarba adenosine derivatives as 5-HT₂B serotonin receptor antagonists, the C2-iodo substituent was identified as a favorable structural feature for 5-HT₂B receptor affinity [1]. Multiple 2-iodo-containing compounds in this series achieved 5-HT₂B receptor affinities of Kᵢ = 11–23 nM, with compound 43 (MRS7925; an (N)-methanocarba N⁶-dicyclopropyl-methyl-2-iodo derivative) displaying Kᵢ = 17 nM at 5-HT₂BR and functional KB values of 2–3 nM in a Gq-mediated calcium flux assay [1]. The 5-HT₂BR functional selectivity over 5-HT₂CR reached 113-fold for compound 43 [1]. This SAR establishes the 2-iodo group as a transferable pharmacophoric element for 5-HT₂B receptor engagement within the adenosine scaffold family. While the specific riboside 2-iodo-N-methyl-adenosine has not been profiled at 5-HT₂ receptors, the 2-iodo motif—when combined with appropriate N⁶ and 5′ modifications—consistently enhances 5-HT₂B affinity across multiple chemotypes [2]. The commercial availability of 2-iodo-N-methyl-adenosine as a synthetic intermediate enables medicinal chemistry teams to explore this 2-iodo-dependent 5-HT₂B SAR space without developing a de novo synthetic route to the 2-iodo purine core [3].

5-HT2B affinity (analogue)
Supporting evidence
Ki = 11–23 nM
2-Iodo identified as favorable substitution for 5-HT2B receptor engagement in (N)-methanocarba series.
Functional KB 2–3 nM; 113-fold selectivity over 5-HT2CR for optimized compound 43.
5-HT₂B Serotonin Receptor Antifibrotic Research GPCR Antagonist Design

Divergent C2 Derivatization Versatility for Cross-Coupling Chemistry

The C2-iodo group of 2-iodo-N-methyl-adenosine is significantly more reactive in Pd(0)-catalyzed cross-coupling reactions than the corresponding C2-chloro or C2-unsubstituted analogues, enabling a broader range of derivatization chemistries under milder conditions [1]. In the seminal work by Matsuda et al., 2-iodoadenosine underwent smooth Sonogashira coupling with diverse terminal alkynes (aliphatic, aromatic, hydroxy-substituted) using Pd(PPh₃)₂Cl₂/CuI in DMF/Et₃N at room temperature to 80 °C, yielding 2-alkynyladenosines in generally good yields [1]. The C2-iodo group also enables Stille coupling (with organostannanes), Suzuki-Miyaura coupling (with aryl/heteroaryl boronic acids), and cyanation chemistry—all of which proceed less efficiently or require forcing conditions with the 2-chloro analogue [2]. 2-Unsubstituted adenosine lacks a handle for direct C2 functionalization entirely, requiring alternative strategies such as C2-lithiation or enzymatic modification [3]. This divergent reactivity profile makes 2-iodo-N-methyl-adenosine the most versatile single building block for generating chemically diverse 2-substituted N⁶-methyladenosine libraries, supporting parallel medicinal chemistry efforts across multiple target classes (adenosine receptors, P2Y receptors, 5-HT₂ receptors, and kinases) [4].

Cross-coupling scope
Class-level inference
2-Iodo: ≥5 manifolds
2-Chloro: 1–2
Unsubstituted: 0
C2-iodo enables Sonogashira, Stille, Suzuki, cyanation, and carbonylation under mild conditions.
Maximizes accessible chemical space from a single building block for multi-target discovery programs.
Cross-Coupling Chemistry Late-Stage Functionalization Nucleoside Diversification

Optimal Research and Industrial Application Scenarios


Divergent Library Synthesis for Adenosine A₃ Receptor Agonist Screening

Medicinal chemistry teams pursuing selective human A₃AR agonists should procure 2-iodo-N-methyl-adenosine as a central building block for parallel library synthesis. As demonstrated by the Jacobson and Cristalli laboratories, the combination of an N⁶-methyl group (A₃AR selectivity determinant [1]) and a C2-iodo handle (Sonogashira coupling substrate [2]) enables rapid generation of 2-alkynyl/2-aryl-N⁶-methyladenosine libraries without N⁶ protection/deprotection steps [3]. This is particularly valuable for exploring the 2-aralkynyl-N⁶-methyl chemical space that has yielded sub-nanomolar A₃AR agonists with >1,000-fold selectivity over A₁ and A₂A receptors (e.g., MRS5698 class) .

P2Y₁ Receptor Antagonist Precursors for Antithrombotic Drug Discovery

Research groups investigating P2Y₁ receptor antagonists for antithrombotic therapy can utilize 2-iodo-N-methyl-adenosine as a flexible riboside precursor for SAR exploration. The 2-iodo-N⁶-methyl motif, when translated to the (N)-methanocarba scaffold, has delivered the high-affinity P2Y₁ antagonist MRS2500 (Kᵢ = 0.8 nM) and its [³²P]- and [¹²⁵I]-labeled radioligand derivatives [1]. Using the commercially available riboside form for initial SAR studies allows teams to identify optimal C2 and N⁶ substitution patterns before investing in the more synthetically challenging constrained carbocyclic analogues [2].

5-HT₂B Receptor Antagonist Development for Antifibrotic Drug Discovery

With the recent validation of the 2-iodo substituent as a favorable determinant of 5-HT₂B receptor affinity in the (N)-methanocarba adenosine series (Kᵢ = 11–23 nM for optimized 2-iodo analogues [1]), 2-iodo-N-methyl-adenosine serves as an accessible entry point for exploring dual adenosine receptor/5-HT₂B receptor pharmacology. The riboside scaffold enables initial affinity screening and selectivity profiling before transitioning to conformationally constrained analogues that demonstrated functional antagonist activity (KB = 2–3 nM) and up to 113-fold 5-HT₂BR selectivity in calcium flux assays [1].

Chemical Probe Synthesis for Epitranscriptomics and RNA Modification Research

Given that N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA and a recently identified endogenous A₃AR ligand [1], 2-iodo-N-methyl-adenosine can serve as a precursor for synthesizing functionalized m⁶A analogues. The C2-iodo group enables the attachment of fluorescent reporters, biotin tags, or photoaffinity labels via Pd-catalyzed cross-coupling [2], generating chemical probes for studying m⁶A-binding proteins (readers, writers, erasers) and m⁶A-mediated receptor signaling without perturbing the critical N⁶-methyl recognition element [3].

Application
Selection Property
Validation Focus
A3AR agonist library synthesis
Pre-installed N6-methyl + C2-iodo handle
A3AR selectivity and 2-alkynyl/aryl SAR exploration
P2Y1 receptor antagonist research
Flexible riboside precursor for SAR
Binding affinity and functional antagonism before constrained scaffold synthesis
5-HT2B receptor antagonist research
2-Iodo purine core for dual receptor pharmacology
5-HT2B affinity and selectivity profile in calcium flux assays
Epitranscriptomics chemical probes
m6A analogue with C2 functionalization site
Reporter/biotin tag attachment without perturbing N6-methyl recognition
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